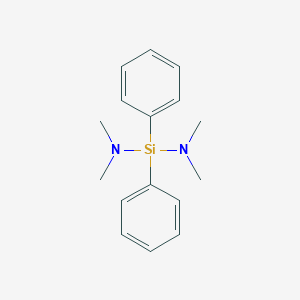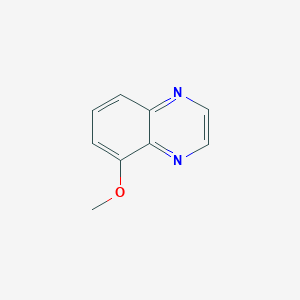
Nifurmazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nifurmazole is a 5-nitrofuran derivative known for its antibacterial properties. It has been used to control Salmonella choleraesuis in swine and is active against various protozoa, including Trypanosoma equiperdum, Schizotrypanum cruzi, and Trypanosoma gambiense .
Preparation Methods
The synthesis of Nifurmazole involves the formation of the nitrofuran ring, which is a key structural component. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary to manufacturing companies and may involve the use of catalysts and specific solvents to optimize the reaction .
Chemical Reactions Analysis
Nifurmazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The nitrofuran ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Nifurmazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of nitrofuran derivatives.
Biology: Investigated for its effects on various protozoa and bacteria, providing insights into its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of new antimicrobial agents and in veterinary medicine to control infections in livestock
Mechanism of Action
The mechanism of action of Nifurmazole involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately the death of the microorganism. The molecular targets include enzymes involved in the red-ox process, and the pathways affected are those related to DNA synthesis and repair .
Comparison with Similar Compounds
Nifurmazole is unique among nitrofuran derivatives due to its specific activity against certain protozoa and bacteria. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nifurtimox: Used in the treatment of Chagas disease. Compared to these compounds, this compound has a broader spectrum of activity against protozoa and is particularly effective in veterinary applications
Properties
CAS No. |
18857-59-5 |
|---|---|
Molecular Formula |
C11H10N4O6 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |
InChI Key |
IKQHXERIXMQWQK-LYTCUFGASA-N |
SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Isomeric SMILES |
C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Synonyms |
nifurmazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)













